9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole
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Overview
Description
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole is a compound that combines the structural features of carbazole and dibenzothiophene. Carbazole is known for its electron-donating properties, while dibenzothiophene is recognized for its electron-withdrawing characteristics. This unique combination makes this compound an interesting candidate for various applications, particularly in the field of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Preparation Methods
The synthesis of 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole typically involves the coupling of carbazole and dibenzothiophene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of dibenzothiophene-4-boronic acid with a halogenated carbazole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). Industrial production methods may involve similar coupling reactions but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Scientific Research Applications
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole in OLEDs involves its role as a host material that facilitates the transport of charge carriers. The carbazole unit acts as an electron donor, while the dibenzothiophene unit serves as an electron acceptor, creating a balanced charge transport system . This balance is crucial for achieving high efficiency and stability in OLED devices.
Comparison with Similar Compounds
Similar compounds to 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole include:
9-(dibenzo[b,d]thiophen-2-yl)-9H-carbazole: This compound has a similar structure but with the dibenzothiophene unit attached at a different position, affecting its electronic properties.
9-(dibenzo[b,d]thiophen-4-yl)-3,6-diphenyl-9H-carbazole: This derivative includes additional phenyl groups, which can enhance its photophysical properties.
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: This compound features two carbazole units, providing different electronic and charge transport characteristics.
The uniqueness of this compound lies in its balanced electron-donating and electron-withdrawing properties, making it highly suitable for applications in organic electronics.
Properties
Molecular Formula |
C24H15NS |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9-dibenzothiophen-4-ylcarbazole |
InChI |
InChI=1S/C24H15NS/c1-4-12-20-16(8-1)17-9-2-5-13-21(17)25(20)22-14-7-11-19-18-10-3-6-15-23(18)26-24(19)22/h1-15H |
InChI Key |
UHWJLLXKNOSIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC5=C4SC6=CC=CC=C56 |
Origin of Product |
United States |
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